Sulfure de sodium

Vue d'ensemble

Description

Le sulfure de sodium est un composé chimique inorganique de formule Na₂S. Il est généralement trouvé sous sa forme hydratée, Na₂S·9H₂O. Ce composé est incolore à l'état pur mais apparaît souvent jaune en raison d'impuretés. Le this compound est très soluble dans l'eau, produisant des solutions fortement alcalines. Il est connu pour son odeur distinctive d'œuf pourri, qui est due au dégagement de sulfure d'hydrogène lorsque le this compound entre en contact avec l'humidité .

Applications De Recherche Scientifique

Sodium sulfide has a wide range of applications in various fields:

Mécanisme D'action

Target of Action

Sodium sulfide (Na2S) primarily targets the endogenous gaseous transmitter, hydrogen sulfide (H2S) . H2S exhibits anti-inflammatory and antiapoptotic properties . It acts mainly as a neuromodulator at physiological concentrations, involving at least two classes of ionotropic glutamate receptors, N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors .

Mode of Action

Sodium sulfide releases H2S when in contact with moist air . H2S then interacts with its targets, exhibiting anti-inflammatory and tissue-protective effects . This has been investigated in models of inflammation and oxidative stress .

Biochemical Pathways

The process of sulfur oxidation occurs through three biochemical pathways: the sulfur oxidase pathway, the reverse siroheme sulfite reductase pathway (phototrophic S-oxidizing bacteria), and the archaeal sulfur oxygenase reductase pathway . Sodium sulfide, as a source of sulfide, can participate in these pathways.

Pharmacokinetics

A clinical trial aimed to assess the pharmacokinetics of sodium sulfide in healthy volunteers as well as in subjects with varying degrees of impaired renal function .

Result of Action

The anti-inflammatory and tissue-protective effects of sodium sulfide have been observed in models of inflammation and oxidative stress . Sodium sulfide was shown to have some cardioprotective role against cardiac ischemia or reperfusion injury, as well as protect lungs against ventilator-induced lung injury .

Action Environment

When exposed to moist air, sodium sulfide and its hydrates emit hydrogen sulfide, an extremely toxic, flammable, and corrosive gas . Therefore, the action, efficacy, and stability of sodium sulfide can be influenced by environmental factors such as humidity and air composition .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Sodium sulfide plays a crucial role in biochemical reactions. It dissolves in water to form its corresponding ions, specifically, 2Na+ + HS– + OH– . Sodium sulfide can be easily oxidized when heated, forming sodium carbonate and sulfur dioxide .

Cellular Effects

The effects of Sodium sulfide on cells are diverse and complex. For instance, it is often formed by bacterial reduction of sulfate in rocks and ores and from decomposition of organic matter . Gaseous hydrogen sulfide has an unpleasant smell and is highly toxic to humans, acting as a chemical asphyxiant . Dissolved sulfide is toxic to fish and other aquatic organisms .

Molecular Mechanism

At the molecular level, Sodium sulfide exerts its effects through various mechanisms. For example, it reacts with sulfur to form polysulfides . This reaction is a key part of many biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sodium sulfide can change over time. For instance, it is known that Sodium sulfide attacks metals directly, forming metal sulfides . Highly corrosive sulfuric acid may be formed from biological oxidation of sulfide, and will attack concrete sewer pipes .

Metabolic Pathways

Sodium sulfide is involved in various metabolic pathways. For instance, it is a part of the process called “dissimilatory sulfate reducing” or “sulfate respiration” . In this process, sulfate is a terminal electron acceptor .

Subcellular Localization

Current knowledge suggests that Sodium sulfide may be involved in various cellular compartments due to its role in biochemical reactions .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : Le sulfure de sodium peut être synthétisé par la réduction du soufre avec du sodium dans l'ammoniac anhydre ou en faisant réagir du sodium avec du soufre dans du tétrahydrofurane (THF) sec avec une quantité catalytique de naphtalène . La réaction générale est : [ \text{2Na} + \text{S} \rightarrow \text{Na}2\text{S} ]

Méthodes de production industrielle : Industriellement, le this compound est produit par réduction carbothermique du sulfate de sodium, où le sulfate de sodium est chauffé avec du charbon : [ \text{Na}_2\text{SO}_4 + 4\text{C} \rightarrow \text{Na}_2\text{S} + 4\text{CO} ]

Types de réactions :

Oxydation : Le this compound peut être oxydé en sulfate de sodium : [ \text{2Na}_2\text{S} + 3\text{O}_2 \rightarrow 2\text{Na}_2\text{SO}_3 ]

Réduction : Il peut agir comme agent réducteur, réduisant les ions métalliques en leur forme élémentaire.

Substitution : Le this compound réagit avec les halogénoalcanes pour former des thioéthers : [ \text{Na}_2\text{S} + \text{R-X} \rightarrow \text{R-S-R} + \text{NaX} ]

Réactifs et conditions courants :

Oxydation : Nécessite de l'oxygène ou d'autres agents oxydants.

Réduction : Implique souvent des sels métalliques.

Substitution : Implique généralement des halogénoalcanes dans des conditions basiques.

Principaux produits :

Oxydation : Sulfate de sodium.

Réduction : Métaux élémentaires.

Substitution : Thioéthers.

4. Applications de la recherche scientifique

Le this compound a un large éventail d'applications dans divers domaines :

Médecine : Exploré pour son rôle cardioprotecteur contre l'ischémie cardiaque et les lésions de reperfusion.

5. Mécanisme d'action

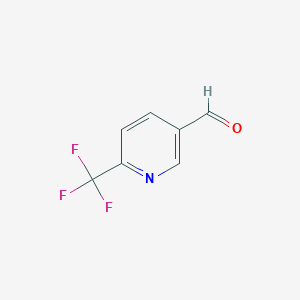

Le this compound exerce ses effets principalement par le dégagement de sulfure d'hydrogène gazeux lorsqu'il entre en contact avec l'humidité. Le sulfure d'hydrogène agit comme un transmetteur gazeux endogène aux propriétés anti-inflammatoires et antiapoptotiques. Il peut inhiber le complexe IV de la chaîne respiratoire mitochondriale, conduisant à une réduction du stress oxydatif et à une protection contre les dommages cellulaires {_svg_4} .

Composés similaires :

Hydrothis compound (NaHS) : Structure similaire mais contient un atome de sodium de moins.

Sulfate de sodium (Na₂SO₄) : Contient du sulfate au lieu du sulfure.

Sulfite de sodium (Na₂SO₃) : Contient du sulfite au lieu du sulfure.

Unicité : Le this compound est unique en raison de ses fortes propriétés réductrices et de sa capacité à libérer du sulfure d'hydrogène gazeux, qui a des applications biologiques et industrielles significatives. Contrairement au sulfate de sodium et au sulfite de sodium, le this compound est plus réactif et peut participer à un plus large éventail de réactions chimiques .

Comparaison Avec Des Composés Similaires

Sodium hydrosulfide (NaHS): Similar in structure but contains one less sodium atom.

Sodium sulfate (Na₂SO₄): Contains sulfate instead of sulfide.

Sodium sulfite (Na₂SO₃): Contains sulfite instead of sulfide.

Uniqueness: Sodium sulfide is unique due to its strong reducing properties and its ability to release hydrogen sulfide gas, which has significant biological and industrial applications. Unlike sodium sulfate and sodium sulfite, sodium sulfide is more reactive and can participate in a wider range of chemical reactions .

Propriétés

IUPAC Name |

disodium;sulfanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.H2S/h;;1H2/q2*+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDQVEACBQKUUSU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Na+].[Na+].[SH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HNa2S+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

79.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium sulfide, anhydrous is a yellow to brick red crystalline mass or fused solid with an odor of rotten eggs. If exposed to moist air it is liable to spontaneous heating and may cause ignition of nearby combustible material. It absorbs moisture from the air., Sodium sulfide, hydrated, with not less than 30% water appears as yellow-pink or white deliquescent crystals, flakes or lumps. Contains at least 30% water. Alkaline. Burns skin, eyes and mucous membranes. Mildly corrosive to most metals. May be toxic by skin absorption. Releases toxic hydrogen sulfide gas when mixed with an acid., Dry Powder; Dry Powder, Liquid; Liquid; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, White to yellow crystals; Llight tan, yellow, or brick-red lumps or flakes; Deliquescent; [CHEMINFO] Crystals with odor of rotten eggs; [MSDSonline], WHITE-TO-YELLOW HYGROSCOPIC CRYSTALS WITH CHARACTERISTIC ODOUR. | |

| Record name | SODIUM SULFIDE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9084 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM SULFIDE, HYDRATED, WITH NOT LESS THAN 30% WATER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1528 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium sulfide (Na2S) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1493 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM SULFIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1047 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Very high (USCG, 1999) | |

| Record name | SODIUM SULFIDE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9084 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Slightly soluble in alcohol; insoluble in ether., Solubility in water (g/100 g water): 8.1 (-9.0 °C); 12.4 (0 °C); 18.6 (20 °C); 29.0 (40 °C); 35.7 (48 °C); 39.0 (50 °C). | |

| Record name | SODIUM SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/772 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.856 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.856 @ 14 °C/4 °C, 1.86 g/cm³ | |

| Record name | SODIUM SULFIDE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9084 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/772 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM SULFIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1047 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

The iv admin of Na2S at doses comparable to those absorbed during balneotherapy causes a significant reduction of bile flow in the anesthetized rat. The effect, different from that caused by acetylcholine, is completely inhibited and reverted by papaverine and not by atropine. Na2S possesses myotropic properties and the reduction of bile flow may be due to a spasmodic effect on the smooth muscle of biliary canaliculi. | |

| Record name | SODIUM SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/772 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CLEAR CRYSTALS; YELLOW OR BRICK-RED LUMPS OR FLAKES, CUBIC CRYSTALS OR GRANULES, AMORPHOUS, YELLOW-PINK OR WHITE CRYSTALS, Yellow or brick-red lumps or flakes or deliquescent crystals., White to pink, crystalline solid. | |

CAS No. |

1313-82-2 | |

| Record name | SODIUM SULFIDE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9084 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM SULFIDE, HYDRATED, WITH NOT LESS THAN 30% WATER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1528 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001313822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SODIUM SULFIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41874 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sodium sulfide (Na2S) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.829 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/772 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM SULFIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1047 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

1180 °C (IN VACUO) | |

| Record name | SODIUM SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/772 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Q1: What is the molecular formula and weight of sodium sulfide?

A1: Sodium sulfide has the molecular formula Na2S and a molecular weight of 78.045 g/mol.

Q2: Are there spectroscopic methods for detecting sodium sulfide content in products?

A2: Yes, Laser Raman spectroscopy can quickly detect sodium sulfide content in products like monosodium glutamate []. This method analyzes the Raman spectrum of a sample to determine the concentration of sodium sulfide.

Q3: How is sodium sulfide used in the extraction of valuable minerals from ore?

A3: Sodium sulfide plays a crucial role in mineral flotation, acting as a depressant, reagent removal agent, and activator for sulfide ores. In oxide ores, it serves as a vulcanizing agent []. For instance, it aids in separating chalcopyrite and molybdenite during flotation by selectively depressing chalcopyrite while enabling molybdenite recovery []. The dosage and contact time significantly impact its effectiveness.

Q4: How does sodium sulfide interact with biological systems?

A6: Sodium sulfide can inhibit respiratory and bioenergetic mechanisms in mammalian brains. It does so by inhibiting cytochrome c oxidase activity and impacting synaptosomal oxygen consumption, leading to mitochondrial membrane depolarization and reduced ATP concentration [].

Q5: Can sodium sulfide be used to synthesize other compounds?

A7: Yes, sodium sulfide is a versatile reagent in organic synthesis. For example, it can be used to synthesize thioglycolic acid through a multistep process involving sodium disulfide and chloroacetic acid []. Another application is its use in a domino reaction with benzaldehydes and 2-acetylfuran/2-acetylthiophene to create tetrahydrothiopyran derivatives [].

Q6: What are the environmental concerns associated with sodium sulfide?

A8: Sodium sulfide is an environmental pollutant. Accidental exposure to acidic conditions can rapidly convert it into highly toxic hydrogen sulfide gas []. This necessitates careful handling and exploration of alternative dehairing agents in industries like leather tanning.

Q7: What are some strategies for the sustainable use and management of sodium sulfide?

A9: Sustainable use involves optimizing its dosage in applications like mineral flotation to minimize waste []. Additionally, exploring alternative reagents, particularly in processes where hydrogen sulfide gas release is a concern, is crucial. Implementing effective waste management strategies, including proper treatment of sodium sulfide-containing waste streams, is vital for mitigating its environmental impact.

Q8: Are there methods for treating wastewater contaminated with sodium sulfide?

A10: Yes, catalytic wet peroxide oxidation (CWPO) effectively removes sodium sulfide from wastewater []. This method can achieve a removal rate of 99% within 120 minutes. The reaction rate depends mainly on the hydrogen peroxide concentration, with Fe2+ concentration and pH having minimal effects.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

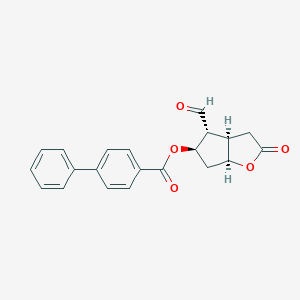

![(Z)-7-[(1R,2R,3R)-3-[Tert-butyl(dimethyl)silyl]oxy-2-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B31302.png)

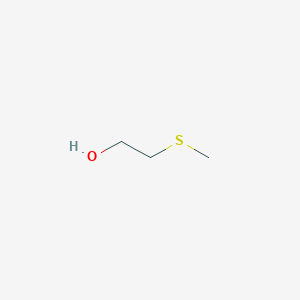

![[(3aR,4R,5R,6aS)-4-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B31306.png)

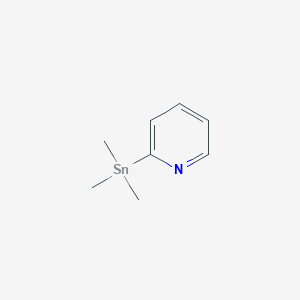

![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B31309.png)